4-[(But-2-en-1-yl)oxy]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
921623-07-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-but-2-enoxybenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7H,8H2,1H3,(H,12,13) |
InChI Key |
CXZNAWXMFFOKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Contextualization Within the Benzoic Acid Derivative Landscape
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives form a cornerstone of organic chemistry, with applications spanning from food preservation to the synthesis of complex pharmaceuticals and polymers. researchgate.netnih.govwikipedia.orgnih.gov The versatility of the benzoic acid scaffold lies in the reactivity of both its aromatic ring and its carboxylic acid group, allowing for a wide array of chemical modifications. wikipedia.org These modifications give rise to a vast family of compounds with tailored electronic, physical, and biological properties.
Derivatives of benzoic acid are integral to numerous areas of research and industry. For instance, they are precursors for the synthesis of phenols, which are in turn used to produce materials like nylon. wikipedia.org In the pharmaceutical realm, the benzoic acid moiety is a key structural component in a variety of drugs, including antifungals, analgesics, and diuretics. researchgate.netpreprints.org Furthermore, the introduction of different functional groups onto the benzoic acid backbone has led to the development of molecules with applications in agrochemicals and as inhibitors for enzymes like carbonic anhydrase.
The study of benzoic acid derivatives is a dynamic field, with ongoing research focused on synthesizing novel compounds with enhanced or entirely new functionalities. This continuous exploration is driven by the need for advanced materials, more effective therapeutic agents, and more efficient chemical processes.
Structural Features and Chemical Class of 4 but 2 En 1 Yl Oxy Benzoic Acid
4-[(But-2-en-1-yl)oxy]benzoic acid belongs to the class of alkoxybenzoic acids. Its structure is characterized by a central benzene (B151609) ring substituted at the para position (position 4) with a carboxylic acid group (-COOH) and a but-2-en-1-yloxy group (-OCH₂CH=CHCH₃).
The key structural features that define its chemical behavior are:
The Benzoic Acid Core: This provides the acidic character and a rigid aromatic platform.
The Ether Linkage: The oxygen atom connecting the butenyl chain to the benzene ring introduces a degree of flexibility and influences the electronic properties of the aromatic system.
The Butenyl Chain: The presence of a carbon-carbon double bond in the alkoxy chain is a significant feature, offering a site for further chemical reactions such as polymerization or addition reactions.
In the solid state, molecules of this compound, like other carboxylic acids, can form hydrogen-bonded dimers. smolecule.com In this arrangement, the carboxylic acid groups of two molecules associate through strong hydrogen bonds, creating a more stable, larger molecular unit. smolecule.com
Below is a table summarizing the key identifiers and structural properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 921623-07-6 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Canonical SMILES | CC=CCOC1=CC=C(C=C1)C(=O)O |
| InChI Key | CXZNAWXMFFOKPP-UHFFFAOYSA-N |
Data sourced from public chemical databases. smolecule.com
Current and Prospective Research Trajectories for Alkoxybenzoic Acids
Strategies for the Construction of the Ether Linkage in 4-Alkoxybenzoic Acids
The formation of the ether linkage is a critical step in the synthesis of 4-alkoxybenzoic acids. The two primary methods employed are the classical Williamson ether synthesis and the more modern palladium-catalyzed etherification reactions.
The Williamson ether synthesis is a robust and widely used method for preparing ethers, including 4-alkoxybenzoic acids. wikipedia.orgbyjus.com This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide or other electrophile with a good leaving group. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the synthesis would typically start with a salt of 4-hydroxybenzoic acid (acting as the nucleophile) and crotyl bromide (but-2-en-1-yl bromide) as the alkylating agent.
The general reaction is as follows:
HO-C₆H₄-COOH + Base → ⁻O-C₆H₄-COO⁻ ⁻O-C₆H₄-COO⁻ + CH₃CH=CHCH₂-Br → CH₃CH=CHCH₂-O-C₆H₄-COOH
Key aspects of this synthesis include the choice of base, solvent, and reaction conditions. Strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are commonly used to deprotonate the phenolic hydroxyl group. youtube.comnumberanalytics.com The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which facilitate the SN2 reaction. byjus.com Phase-transfer catalysis is a variant that can be employed in industrial synthesis to improve reaction efficiency. byjus.com
Table 1: Variants of the Williamson Ether Synthesis for 4-Alkoxybenzoic Acids
| Base | Solvent | Alkylating Agent | Typical Conditions | Reference |
|---|---|---|---|---|
| Potassium Hydroxide (KOH) | Methanol | Alkyl Halides | Reflux for 3-4 hours | derpharmachemica.com |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Halides | Room temperature to reflux | youtube.com |
| Potassium Carbonate (K₂CO₃) | Acetone/DMF | Alkyl Bromides | 50-100 °C, 1-8 hours | byjus.comnih.gov |
Palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for the formation of C-O bonds in aryl ethers. rsc.org These methods can offer milder reaction conditions and broader substrate scope compared to the Williamson synthesis. In this approach, an aryl halide or triflate is coupled with an alcohol in the presence of a palladium catalyst and a suitable ligand. nih.gov For the synthesis of 4-alkoxybenzoic acids, this would involve the coupling of a 4-halobenzoic acid derivative with but-2-en-1-ol.
The development of bulky, electron-rich phosphine (B1218219) ligands, such as tBuXPhos and tBuBrettPhos, has been crucial for the success of these reactions, as they facilitate the selective arylation of hydroxide and alkoxide salts. nih.gov The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. berkeley.edu These reactions have been successfully applied to the synthesis of a wide range of functionalized phenols and aryl ethers. nih.gov
Table 2: Palladium-Catalyzed Systems for Aryl Ether Formation
| Palladium Source | Ligand | Base | Solvent | Application | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | tBuXPhos | Cs₂CO₃ | Toluene | Hydroxylation of aryl halides | nih.gov |
| Palladacycle Precatalyst | tBuBrettPhos | KOH/CsOH | 1,4-Dioxane | Hydroxylation of (hetero)aryl halides | nih.gov |
| Pd₂ (dba)₃ | BINAP | NaH | Toluene | Intramolecular etherification | berkeley.edu |
Oxidation Reactions for Carboxylic Acid Formation
In many synthetic routes, the carboxylic acid moiety is introduced by oxidizing a precursor functional group, such as a primary alcohol or an aldehyde. This strategy is particularly useful when the starting material is a 4-alkoxybenzyl alcohol or a 4-alkoxybenzaldehyde. A variety of oxidizing agents can be employed for this transformation, ranging from classical strong oxidants to milder, more selective reagents. youtube.com
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium(VI) reagents (e.g., Jones reagent) can effectively oxidize primary alcohols and aldehydes to carboxylic acids. youtube.com However, these reagents are often harsh and can be unselective, potentially reacting with other functional groups in the molecule, such as the butenyl double bond in the target compound. youtube.com
Milder and more selective methods are often preferred. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under acidic conditions, is a well-established method for the selective oxidation of aldehydes to carboxylic acids without affecting other sensitive functional groups. youtube.com Another efficient method involves the use of Oxone (potassium peroxymonosulfate) as the oxidant, which provides a mild and simple protocol for this transformation. organic-chemistry.orgorgsyn.org
Table 3: Common Oxidation Methods for Carboxylic Acid Synthesis
| Reagent | Substrate | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Primary Alcohol/Aldehyde | Basic, then acidic workup | Strong, inexpensive oxidant | youtube.com |
| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohol/Aldehyde | Acetone | Strong oxidant, rapid reaction | youtube.com |
| Sodium Chlorite (NaClO₂) | Aldehyde | t-BuOH, NaH₂PO₄ | Selective for aldehydes (Pinnick oxidation) | youtube.com |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aldehyde | Acetonitrile, room temp | Mild, efficient, simple workup | organic-chemistry.orgorgsyn.org |
Sustainable and Green Chemistry Approaches in 4-Alkoxybenzoic Acid Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. youtube.com In the context of 4-alkoxybenzoic acid synthesis, this involves several strategies:
Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as acetic acid or water. youtube.com
Biocatalysis: Employing enzymes as catalysts for specific transformations. For instance, aldehyde dehydrogenases (ALDHs) can be used for the highly chemoselective oxidation of aldehydes to carboxylic acids under mild, aqueous conditions. nih.gov This approach avoids the use of toxic heavy metal oxidants. nih.gov Whole-cell biocatalysis has also been developed for the synthesis of 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine, offering a sustainable alternative to petrochemical-based routes. nih.gov
Energy Efficiency: Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Table 4: Green Chemistry Approaches in 4-Alkoxybenzoic Acid Synthesis
| Green Approach | Description | Example | Benefit | Reference |
|---|---|---|---|---|
| Biocatalytic Oxidation | Use of aldehyde dehydrogenases (ALDHs) to oxidize aldehydes to carboxylic acids. | Oxidation of 5-(hydroxymethyl)furfural to its corresponding acid. | High chemoselectivity, mild conditions, avoids toxic oxidants. | nih.gov |
| Whole-Cell Biocatalysis | Microbial synthesis from renewable feedstocks. | Synthesis of 4-hydroxybenzoic acid from L-tyrosine using engineered E. coli. | Sustainable, environmentally friendly, avoids high temperatures and pressures. | nih.gov |
| Use of Greener Solvents | Replacing hazardous organic solvents with safer alternatives. | Using acetic acid instead of carbon tetrachloride for bromination reactions. | Reduced toxicity and environmental impact. | youtube.com |
Derivatization and Functionalization Strategies for this compound Analogues
The basic structure of this compound can be further modified to create a wide range of analogues with tailored properties. These derivatization strategies can target the carboxylic acid group, the aromatic ring, or the butenyl side chain.
Modification of the Carboxylic Acid: The carboxylic acid group is a versatile handle for further functionalization. It can be readily converted into esters, amides, or acid chlorides. For example, reaction with thionyl chloride can produce the corresponding acyl chloride, which is a reactive intermediate for the synthesis of esters and amides. derpharmachemica.com
Reactions at the Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.
Modification of the Butenyl Chain: The double bond in the but-2-en-1-yl group offers a site for various addition reactions, such as hydrogenation, halogenation, or epoxidation. This allows for the introduction of new functional groups and the creation of saturated or otherwise modified side chains.
Coupling Reactions: The entire 4-alkoxybenzoic acid unit can be used as a building block in the synthesis of more complex molecules, such as liquid crystals or biologically active compounds. For instance, azo compounds have been synthesized by coupling p-alkoxybenzoic acids with other aromatic moieties. nih.gov
Table 5: Derivatization Strategies for Benzoic Acid Analogues
| Functional Group Targeted | Reaction Type | Reagents | Product | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | smolecule.com |
| Carboxylic Acid | Amide Formation | Amine, Coupling Agent | Amide | researchgate.net |
| Carboxylic Acid | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | derpharmachemica.com |
| Aromatic Ring | Azo Coupling | Diazonium Salt | Azo Compound | nih.gov |
Quantum Chemical Calculations and Spectroscopic Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and spectroscopic properties of this compound.
Density Functional Theory (DFT) calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. These calculations also provide a detailed picture of the molecule's electronic structure.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. youtube.comlibretexts.org For this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the oxygen atom of the ether linkage, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often centered on the carboxylic acid group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and ether groups, highlighting their electron-rich nature and propensity to act as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid would exhibit a positive potential (blue region), indicating it is an electron-deficient site and a potential hydrogen bond donor. This information is crucial for understanding intermolecular interactions.
Computational methods can predict spectroscopic data with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. arxiv.orgnih.gov While DFT calculations can provide good estimates, more accurate predictions can be achieved using machine learning models trained on large datasets of experimental and calculated shifts. arxiv.org For this compound, the predicted shifts would help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. For instance, the protons on the butenyl chain would have distinct predicted chemical shifts compared to those on the aromatic ring.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. researchgate.netuwosh.edunih.gov These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretching of the carboxylic acid, the C-O stretching of the ether group, and the various vibrations of the benzene ring and the butenyl chain. rasayanjournal.co.inmdpi.com Comparing the calculated and experimental spectra can confirm the molecular structure and provide insights into intramolecular forces. nih.gov
Table 1: Predicted Vibrational Frequencies for Benzoic Acid Derivatives
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3600 - 3400 mdpi.com |
| C-H Stretch (Aromatic) | 3120 - 3000 rasayanjournal.co.in |
| C=O Stretch (Carboxylic Acid) | 1740 - 1660 mdpi.com |
| C=C Stretch (Aromatic) | 1600 - 1440 rasayanjournal.co.in |
| C-O Stretch (Carboxylic Acid/Ether) | 1330 - 1270 rasayanjournal.co.in |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 rasayanjournal.co.in |
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within the this compound molecule. wisc.eduwisc.edu It allows for the examination of charge delocalization and hyperconjugative interactions. For example, NBO analysis can quantify the interaction between the lone pair electrons on the ether oxygen and the antibonding orbitals of the adjacent benzene ring, providing insight into the electronic communication between the substituent and the aromatic system. It can also highlight the intramolecular hydrogen bonding that might occur between the carboxylic acid group and the ether oxygen, influencing the molecule's conformation.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.netunimi.it By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of how this compound behaves in different environments.
MD simulations can be used to investigate how this compound interacts with different solvents. jbiochemtech.com The simulations can reveal the preferred orientation of solvent molecules around the solute and provide information about the thermodynamics of solvation. jbiochemtech.com For example, in a polar solvent like water, the simulations would likely show water molecules forming hydrogen bonds with the carboxylic acid group. In a non-polar solvent, the interactions would be dominated by weaker van der Waals forces.
Furthermore, MD simulations can explore the tendency of this compound molecules to self-associate in solution. Due to the presence of the carboxylic acid group, these molecules can form dimers through hydrogen bonding. nih.govnih.govresearchgate.net MD simulations can predict the stability and structure of these dimers and other larger aggregates. researchgate.net
MD simulations provide a dynamic view of the intermolecular interactions that govern the behavior of this compound in solution. The primary intermolecular interaction for this molecule is hydrogen bonding, particularly involving the carboxylic acid group. researchgate.netnih.gov Simulations can characterize the lifetime and geometry of these hydrogen bonds, revealing the structure and dynamics of the hydrogen-bonded network. unimi.it This information is crucial for understanding properties like solubility, viscosity, and transport phenomena.
Adsorption Phenomena on Material Surfaces
The study of how molecules like this compound adsorb onto material surfaces is critical for applications ranging from corrosion inhibition to environmental remediation and materials science. Computational and experimental studies on benzoic acid and its analogs provide a framework for understanding these interactions.
Research using solid-state NMR on benzoic acid has revealed distinct adsorption behaviors depending on the surface material. On metal oxides such as titania and alumina, benzoic acid chemically reacts to form surface benzoates. researchgate.netosti.gov This reaction involves the carboxyl group's oxygen binding to metal sites on the surface. researchgate.netosti.gov In contrast, on silica (B1680970) surfaces, the interaction is non-covalent and highly dependent on the presence of water. researchgate.netosti.gov In humid conditions, benzoic acid disperses and shows high mobility within silica pores, whereas any excess remains as a crystalline dimer. researchgate.net
The nature of substituents on the benzoic acid ring significantly influences adsorption. For instance, studies comparing benzoic acid with 4-heptylbenzoic acid on silica substrates showed that the longer alkyl chain of the latter enhances its affinity for the surface. This suggests that the butenyloxy group of this compound would likewise modulate its surface interactions compared to the parent molecule.
Furthermore, materials like activated charcoal and ethyl cellulose (B213188) microspheres have been studied for their capacity to adsorb benzoic acid from aqueous solutions. mdpi.com The adsorption on ethyl cellulose microspheres was found to follow a pseudo-first-order kinetic model, indicating a physical adsorption process. mdpi.com Such studies are crucial for developing purification and separation technologies. mdpi.com Computational methods, including Density Functional Theory (DFT) and Monte Carlo simulations, have been employed to investigate the adsorption of benzoic acid derivatives on metal surfaces like Fe(110) to explain their effectiveness as corrosion inhibitors. nih.gov
These collective findings indicate that the adsorption of this compound would be a complex interplay of the reactive carboxylic acid head, the ether linkage, the butenyl tail, and the properties of the adsorbent surface.
| Adsorbate | Substrate | Key Findings | Reference |
|---|---|---|---|
| Benzoic Acid | Titania, Alumina | Forms corresponding metal benzoates via chemical reaction. | researchgate.netosti.gov |
| Benzoic Acid | Mesoporous Silica | Non-covalent adsorption, mobility depends on humidity. | researchgate.net |
| Benzoic Acid | Ethyl Cellulose Microspheres | Physical adsorption with a capacity of ~5.07 mg/g; follows pseudo-first-order kinetics. | mdpi.com |
| Benzoic Acid Derivatives | AISI 316 Stainless Steel | Adsorption on the metal surface provides corrosion inhibition. | nih.gov |
Molecular Docking and Virtual Screening Approaches
Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule, such as this compound, might bind to a biological target, typically a protein. nih.gov These methods are fundamental in drug discovery for identifying potential new therapeutic agents from large chemical libraries. nih.govsygnaturediscovery.com
Ligand-Protein Interaction Prediction and Binding Mode Analysis
A definitive example is the high-resolution X-ray crystal structure of benzoic acid bound to the C-terminal cupin domain of canavalin, a protein from the jack bean. nih.gov This study revealed that the carboxyl group of benzoic acid forms crucial hydrogen bonds with the amino acid residues Histidine 297, Asparagine 284, and Arginine 376, while the benzene ring is stabilized within a hydrophobic pocket. nih.gov This demonstrates the dual nature of binding, involving both polar and non-polar interactions, which would be a key feature for this compound as well.
Molecular docking has been widely applied to libraries of benzoic acid derivatives to screen for potential inhibitors of various enzymes. In one study, several derivatives were screened against the SARS-CoV-2 main protease. nih.govnih.gov The docking simulations predicted binding affinities and identified key interactions within the active site, suggesting promising candidates for further development. nih.gov Similarly, docking studies of benzoic acid derivatives as inhibitors for carbonic anhydrase II and lipoxygenase have been used to rationalize structure-activity relationships and guide the design of more potent compounds.
Bovine Serum Albumin (BSA) is a common protein used to study ligand binding. nih.gov Studies with various substituted benzoic acids have used techniques like fluorescence quenching to determine binding constants and have employed molecular docking to understand the interactions at a molecular level. nih.govmdpi.comajol.info These studies often reveal that ligands can bind to specific sites, such as Sudlow site I, and that binding affinity is influenced by the nature of the substituents on the benzoic acid ring. ajol.info For example, docking of azo dyes containing a benzoic acid moiety to BSA showed preferential binding to site I, with interactions involving polar, ionic, and hydrophobic forces. ajol.info The binding affinity often correlates with molecular properties like lipophilicity. nih.gov
| Derivative Class | Protein Target | Key Findings from Docking/Binding Studies | Reference |
|---|---|---|---|
| Benzoic Acid | Canavalin | Carboxyl group forms H-bonds with His297, Asn284, Arg376; benzene ring in a hydrophobic pocket. | nih.gov |
| 2,5-Substituted Benzoic Acids | Mcl-1/Bfl-1 | Carboxyl group forms a key hydrogen bond with Arg263; phenethylthio moiety occupies a hydrophobic pocket. | nih.gov |
| General Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | Identified potential inhibitors by predicting binding affinity and interactions with active site residues like Cys145 and His41. | nih.gov |
| Substituted Benzoic Acids | Bovine Serum Albumin (BSA) | Binding constants determined by spectrofluorimetry; affinity correlates with Hammett constants of substituents. | nih.govmdpi.com |
| Azo Dye Benzoic Acids | Bovine Serum Albumin (BSA) | Preferential binding to site I; interactions include H-bonds and pi-alkyl stacking with residues like Arg-208 and Lys-350. | ajol.info |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target protein is unknown or when researchers want to find new scaffolds that mimic the interactions of known active compounds. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. youtube.comyoutube.com
The process can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is derived from the interactions observed in a protein-ligand crystal structure. nih.govnih.gov These models then serve as 3D queries to screen large virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. nih.gov
A notable example is the development of specific agonists for the lysophosphatidic acid (LPA) receptors. nih.gov In the search for LPA2 agonists, computational docking and pharmacophore matching were used to select a sulfamoyl benzoic acid scaffold as an optimal template for further medicinal chemistry optimization. nih.govnih.govfrontiersin.org This highlights how pharmacophore models can guide the rational design of new molecules.
The validation of a pharmacophore model is a critical step to ensure its predictive power. nih.gov This is often done by screening a database containing known active compounds and a much larger set of "decoy" molecules with similar physical properties but different topologies. A good model will successfully identify the active compounds while rejecting the decoys. nih.gov
For a molecule like this compound, if a set of its analogs with measured biological activity were available, a ligand-based pharmacophore model could be constructed. This model would distill the key structural features required for activity—such as the position of the carboxylate, the ether oxygen, and the hydrophobic butenyl group—guiding the design of novel, potentially more potent compounds.
| Pharmacophore Feature | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons (e.g., carbonyl oxygen, ether oxygen). | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on the protein. |
| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom (e.g., carboxylic acid -OH). | Forms hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) on the protein. |
| Hydrophobic (H) | A non-polar group (e.g., alkyl chain, aromatic ring). | Engages in van der Waals and hydrophobic interactions within non-polar pockets of the protein. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system (e.g., benzene ring). | Participates in pi-pi stacking or pi-alkyl interactions with aromatic or alkyl residues of the protein. |
| Negative Ionizable (NI) | A group that is negatively charged at physiological pH (e.g., carboxylate). | Forms ionic bonds or salt bridges with positively charged residues (e.g., Arg, Lys) on the protein. |
Biological Activity Investigations of 4 but 2 En 1 Yl Oxy Benzoic Acid Derivatives: in Vitro Mechanistic Studies
Antioxidant and Radical Scavenging Activities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. nih.gov The antioxidant potential of phenolic compounds, including benzoic acid derivatives, is a key area of investigation.
Quantitative In Vitro Assays (e.g., DPPH, ABTS, FRAP)
Several in vitro assays are commonly employed to quantify the antioxidant and radical scavenging capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays. researchgate.netnih.gov
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that is spectrophotometrically quantified. e3s-conferences.org The ABTS assay is based on the reduction of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants. e3s-conferences.org The FRAP assay evaluates the ability of a substance to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), indicating its electron-donating capacity. e3s-conferences.org
Table 1: Representative Antioxidant Activity of Benzoic Acid-Related Compounds in Various Assays
| Compound/Extract | DPPH IC₅₀ (µg/mL) | ABTS Scavenging Activity | FRAP Value | Reference |
| Atriplex halimus L. extract | 147.3 | Moderate | High (IC₅₀ = 3.2 µg/mL) | nih.gov |
| Rice hull extract (contains 4-hydroxybenzoic acid) | 160 | Not specified | Not specified | nih.gov |
| Macaranga hypoleuca butanol fraction | Not the highest | Not the highest | 0.48 mg/L (IC₅₀) | e3s-conferences.org |
Note: This table presents data for extracts containing benzoic acid derivatives or for closely related compounds to illustrate the range of activities observed in these assays, due to the absence of specific data for 4-[(But-2-en-1-yl)oxy]benzoic acid.
Mechanistic Pathways of Antioxidant Action (e.g., Hydrogen Atom Transfer, Sequential Electron Transfer Proton Transfer, Sequential Proton Loss Electron Transfer)
The antioxidant activity of phenolic compounds like benzoic acid derivatives can proceed through several mechanistic pathways. The primary mechanisms include:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. mdpi.com The efficiency of this process is related to the bond dissociation enthalpy of the O-H bond in the antioxidant. ArOH + R• → ArO• + RH
Sequential Electron Transfer-Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the antioxidant to the radical, forming a radical cation and an anion. The radical cation then deprotonates to form the phenoxyl radical. mdpi.com This mechanism is favored in polar solvents. ArOH + R• → ArOH•⁺ + R⁻ ArOH•⁺ → ArO• + H⁺
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is predominant in aqueous media and involves the deprotonation of the antioxidant to form an anion, which then donates an electron to the free radical. mdpi.com ArOH ⇌ ArO⁻ + H⁺ ArO⁻ + R• → ArO• + R⁻
The specific mechanism that a 4-alkoxybenzoic acid derivative would follow depends on factors such as its molecular structure, the nature of the free radical, and the solvent system. mdpi.com The presence of the ether linkage at the para position influences the electron density of the aromatic ring and the phenolic hydroxyl group (if present), thereby modulating its antioxidant capacity.
Enzyme Inhibition Profiling
The inhibition of specific enzymes involved in disease pathology is a key strategy in drug discovery. Derivatives of this compound have been investigated for their potential to inhibit various enzymes.
Inhibition of Inflammatory Enzymes (e.g., Phospholipase A2)
Phospholipase A2 (PLA2) enzymes play a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids (B1166683) to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids. researchgate.net Inhibition of PLA2 is therefore a target for anti-inflammatory therapies. Studies on a series of 4-alkoxybenzamidines, which are structurally related to 4-alkoxybenzoic acids, have demonstrated potent inhibitory activity against PLA2. nih.gov The inhibitory effect was found to be competitive and dependent on the lipophilicity conferred by the alkyl chain length, with longer chains showing optimal activity. nih.gov
Table 2: Phospholipase A2 Inhibition by 4-Alkoxybenzamidine Derivatives
| Compound | PLA2 IC₅₀ (µM) (Bovine Pancreatic) | PLA2 IC₅₀ (µM) (Rabbit Platelet Lysate) | Reference |
| 4-Dodecyloxybenzamidine | 3 | 5.8 | nih.gov |
| 4-Tetradecyloxybenzamidine | 3 | 5.0 | nih.gov |
Note: This data is for 4-alkoxybenzamidine derivatives, which are structurally similar to 4-alkoxybenzoic acids, and is presented to indicate the potential for this class of compounds to inhibit PLA2.
Targeting Neurodegenerative Disease Pathways (e.g., Acetylcholinesterase, Carbonic Anhydrase)
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Various hydroxybenzoic acid derivatives have been studied as AChE inhibitors. nih.gov For example, 4-hydroxyphenylacetic acid has been shown to be an active inhibitor of AChE. nih.gov The inhibitory activity of these compounds is often attributed to their interaction with the active site of the enzyme.
Carbonic Anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. wikipedia.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. wikipedia.orgnih.gov Certain benzenecarboxamide derivatives have shown potent inhibition of CA isozymes, particularly CA II and IV, which are involved in aqueous humor secretion in the eye. nih.gov
Table 3: Representative Enzyme Inhibition Data for Benzoic Acid Derivatives
| Enzyme | Inhibitor | IC₅₀ / Kᵢ | Reference |
| Acetylcholinesterase | 4-Hydroxyphenylacetic acid | IC₅₀ = 6.24 µmol/µmol AChE | nih.gov |
| Carbonic Anhydrase II | Certain 4-chloro-3-sulfamoyl benzenecarboxamides | Low nanomolar range | nih.gov |
| Carbonic Anhydrase II (bovine) | Quinazolinone derivative 4c | IC₅₀ = 14.0 ± 0.60 µM | frontiersin.org |
| Carbonic Anhydrase II (human) | Quinazolinone derivative 4g | IC₅₀ = 21.1 ± 1.36 µM | frontiersin.org |
Note: This table provides examples of enzyme inhibition by various benzoic acid derivatives to illustrate the potential of this chemical class, as specific data for this compound is not available.
Inhibition of Protein Tyrosine Kinases
Protein tyrosine kinases (PTKs) are critical components of cellular signaling pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for drug development. Certain synthetic derivatives containing a cinnamamide (B152044) or quinazoline (B50416) scaffold, which can be conceptually related to benzoic acid derivatives, have been identified as potent and specific inhibitors of the epidermal growth factor (EGF) receptor, a member of the erbB family of tyrosine kinases. nih.govnih.gov For example, some 4-hydroxycinnamamide (B120813) derivatives inhibit the EGF receptor with IC₅₀ values in the sub-micromolar range. nih.gov These findings suggest that the broader class of compounds, which includes benzoic acid derivatives, holds promise for the development of novel PTK inhibitors.
Antiviral Enzyme Inhibition (e.g., SARS-CoV-2 Main Protease, Neuraminidase)
Derivatives of benzoic acid have been identified as promising candidates for antiviral therapies through the inhibition of critical viral enzymes. Research has demonstrated that these compounds can target enzymes essential for viral replication and release, such as neuraminidase in the influenza virus and the main protease (Mpro) in SARS-CoV-2.
One study focused on a series of newly synthesized benzoic acid derivatives, identifying 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid, designated NC-5, as a potent inhibitor of the influenza A virus. nih.govnih.gov Mechanistic studies indicated that NC-5 likely functions by inhibiting neuraminidase activity, thereby preventing the virus from escaping host cells. nih.govnih.gov The compound was effective against both standard and oseltamivir-resistant influenza strains. nih.gov Specifically, the 50% effective concentrations (EC50) for H1N1 and an oseltamivir-resistant mutant (H1N1-H275Y) were 33.6 μM and 32.8 μM, respectively. nih.gov
In the context of the SARS-CoV-2 pandemic, the main protease (Mpro) has been a primary target for therapeutic development due to its crucial role in viral replication. nih.gov Organoselenium compounds like ebselen (B1671040) and its derivatives have shown potent Mpro inhibition. nih.gov Structural studies have revealed that these compounds can form covalent bonds with the catalytic cysteine residue of the enzyme. nih.gov While not direct derivatives of this compound, this research highlights the potential for appropriately substituted aromatic cores to act as covalent inhibitors of viral proteases. nih.govnih.gov Other research has identified compounds like 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2) as having activity against acyclovir-resistant Herpes Simplex Virus (HSV) types 1 and 2, demonstrating the broad antiviral potential of the benzoic acid scaffold. researchgate.net
Antiviral Enzyme Inhibition by Benzoic Acid Derivatives
| Compound | Target Enzyme/Virus | Activity Metric | Result | Source |
|---|---|---|---|---|
| NC-5 | Influenza A Neuraminidase (H1N1) | EC50 | 33.6 μM | nih.gov |
| NC-5 | Influenza A Neuraminidase (H1N1-H275Y, Oseltamivir-resistant) | EC50 | 32.8 μM | nih.gov |
| Benzavir-2 | Herpes Simplex Virus (HSV-1, HSV-2) | - | Active against acyclovir-resistant isolates | researchgate.net |
| Ebselen & Derivatives | SARS-CoV-2 Main Protease (Mpro) | - | Potent inhibition | nih.gov |
Antimicrobial Spectrum and Efficacy
Benzoic acid derivatives have demonstrated a wide spectrum of antibacterial activity. Studies have evaluated these compounds against various Gram-positive and Gram-negative bacteria, revealing that their efficacy is highly dependent on their specific chemical structures.
In one study, a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives were identified as potent agents against Gram-positive bacteria, particularly staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com These compounds were shown to be bactericidal and effective at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis. mdpi.com Another study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid noted antimicrobial activity primarily against Gram-positive bacteria, with some compounds exhibiting MIC values ranging from 62.5 μg/mL to 1000 μg/mL. nih.gov
Research on 4-hydroxybenzoic acid isolated from rice hull showed it inhibited most Gram-positive and some Gram-negative bacteria at 50% inhibition of growth (IC50) concentrations of 160 µg/ml. nih.gov The activity of these compounds is often attributed to their ability to permeabilize the cell membrane. mdpi.com For instance, amphipathic benzoic acid derivatives have been designed to bind within the hydrophobic tunnel of the zinc deacetylase LpxC, a key enzyme in the lipid A biosynthesis of Gram-negative bacteria, highlighting a specific molecular target. nih.gov
Antibacterial Activity of Benzoic Acid Derivatives
| Compound Type | Bacterial Strain | Activity Metric | Result (µg/mL) | Source |
|---|---|---|---|---|
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococci & Enterococci | MIC | As low as 0.78 | mdpi.com |
| 3-Chlorophenyl derivative | Gram-positive strains | MIC | 6.25 - 50 | mdpi.com |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Gram-positive bacteria | MIC | 62.5 - 1000 | nih.gov |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | MIC | 31.5 - 250 | nih.gov |
| 4-Hydroxybenzoic acid | Gram-positive & some Gram-negative bacteria | IC50 | 160 | nih.gov |
Derivatives of this compound are part of a larger class of benzoic acid compounds investigated for their antifungal properties. These compounds have shown efficacy against a range of fungal pathogens, including those affecting plants and humans.
A study focused on designing benzoic acid derivatives to target the fungal-specific enzyme CYP53. nih.gov This research led to the identification of compounds with significant antifungal activity against Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov Similarly, bioactivity-guided fractionation of extracts from Piper lanceaefolium resulted in the isolation of benzoic acid derivatives active against Candida albicans, with a minimal inhibitory concentration (MIC) of 100 µg/mL. nih.gov
More recent work on novel 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety revealed moderate to good antifungal activities against several plant pathogenic fungi. frontiersin.org For example, compounds 5L and 5o showed significant inhibition of Gibberella zeae with EC50 values of 20.06 and 23.17 μg/mL, respectively, outperforming the commercial fungicide hymexazol. frontiersin.org Another compound, 5r, was effective against Phytophthora infestans with an EC50 of 15.37 μg/mL. frontiersin.org The mechanism often involves targeting specific fungal enzymes or disrupting cellular processes. nih.gov
Antifungal Activity of Benzoic Acid Derivatives
| Compound Type/Name | Fungal Strain | Activity Metric | Result (µg/mL) | Source |
|---|---|---|---|---|
| Lanceaefolic acid methyl ester | Candida albicans | MIC | 100 | nih.gov |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Fungal cells (planktonic) | MIC | 15.6 - 62.5 | nih.gov |
| Compound 5L | Gibberella zeae | EC50 | 20.06 | frontiersin.org |
| Compound 5o | Gibberella zeae | EC50 | 23.17 | frontiersin.org |
| Compound 5q | Pellicularia sasakii | EC50 | 26.66 | frontiersin.org |
| Compound 5r | Phytophthora infestans | EC50 | 15.37 | frontiersin.org |
| Compound 5p | Capsicum wilt | EC50 | 26.76 | frontiersin.org |
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
The anticancer potential of benzoic acid derivatives has been explored through their cytotoxic effects on various cancer cell lines. These compounds can induce cell cycle arrest and apoptosis, making them subjects of interest for oncological research.
A study investigating the cytotoxicity of benzoic acid (BA) on ten different cancer cell lines found that its inhibitory concentration (IC50) varied significantly among them. researchgate.netdergipark.org.tr After 48 and 72 hours of exposure, IC50 values ranged from 85.54±3.17 to 670.6±43.26 µg/ml. dergipark.org.tr The most sensitive cell lines included bone (MG63, A673) and lung (CRM612) cancer cells. dergipark.org.tr
Other research has focused on specific derivatives. For example, 4-hydroxybenzoic acid derivatives have been identified as pan-HDAC (histone deacetylase) inhibitors. nih.gov By inhibiting HDACs, these compounds increase protein acetylation, leading to cell cycle arrest and apoptosis in cancer cells without significantly affecting normal cells. nih.gov In evaluations against a panel of cancer cell lines including A549 (lung), HepG2 (liver), MCF7 (breast), and DU145 (prostate), certain bisstyryl derivatives isolated from Miliusa sinensis showed significant cytotoxic activity. researchgate.net One compound, in particular, displayed IC50 values ranging from 11.46 to 19.01 μM across the tested cell lines. researchgate.net The antiproliferative effects of other ligands are also being tested on cell lines like the human SK-N-SH neuroblastoma and the rat C6 glioma lines. nih.gov
Cytotoxic Effects of Benzoic Acid Derivatives on Cancer Cell Lines
| Compound/Derivative Type | Cancer Cell Line | Activity Metric | Result (µM) | Source |
|---|---|---|---|---|
| Sinenbisstyryl A (1) | A549 (Lung) | IC50 | 14.79 ± 0.93 | researchgate.net |
| Sinenbisstyryl A (1) | HepG2 (Hepatocyte) | IC50 | 14.89 ± 0.99 | researchgate.net |
| Sinenbisstyryl A (1) | MCF7 (Breast) | IC50 | 11.46 ± 0.57 | researchgate.net |
| Sinenbisstyryl A (1) | DU145 (Prostate) | IC50 | 19.01 ± 0.31 | researchgate.net |
| Sinenbisstyryl C (3) | HepG2 (Hepatocyte) | IC50 | 27.16 ± 1.02 | researchgate.net |
| Benzoic Acid | MG63 (Bone) | IC50 | 85.54±3.17 (µg/ml) at 48h | dergipark.org.tr |
| Benzoic Acid | CaCO2 (Colon) | IC50 | 670.6±43.26 (µg/ml) at 48h | dergipark.org.tr |
Anti-sickling Properties
Certain benzoic acid derivatives have been investigated for their ability to counteract the sickling of red blood cells, a hallmark of sickle cell disease. This therapeutic approach aims to inhibit the polymerization of sickle hemoglobin (HbS).
Studies have shown that compounds like 3,5-dimethoxy-4-hydroxybenzoic acid can significantly inhibit the polymerization of HbS, likely through direct interaction with the hemoglobin molecules. nih.gov A quantitative structure-activity relationship (QSAR) study on a series of synthetic benzoic acid derivatives, including p-toluic acid and various halogenated benzoic acids, found that their ability to reverse sickled cells was predictable based on lipophilicity and electronic parameters. nih.gov The analysis suggested that for a benzoic acid derivative to be a potent anti-sickling agent, it should possess strong electron-donating groups on the benzene (B151609) ring and have average lipophilicity. nih.gov This indicates that the electronic properties and solubility of the molecule are key determinants of its anti-sickling activity.
Molecular Interactions with Nucleic Acids (e.g., DNA Binding)
The interaction of small molecules with nucleic acids is a fundamental aspect of drug discovery, and benzoic acid derivatives have been explored in this context. nih.gov The structural diversity of DNA, including non-canonical forms like G-quadruplexes and various junctions, offers unique binding sites for small molecules. mdpi.comreading.ac.uk
The binding of small molecules can occur through various modes, including intercalation between base pairs, covalent bond formation, or binding to specific structural motifs like the major or minor grooves. nih.gov For example, psoralen (B192213) derivatives can form interstrand cross-links with DNA, blocking replication and transcription. nih.gov While not a benzoic acid derivative, this illustrates a mechanism by which small molecules can covalently modify DNA. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
QSAR Modeling for Predicting Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a reliable correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net These models are fundamental in drug discovery for predicting the efficacy of new chemical entities, thereby prioritizing synthesis and testing. nih.gov For a series of compounds, QSAR models are developed by analyzing various molecular descriptors, which are numerical representations of the molecular structure. nih.gov These can include 2D and 3D descriptors that capture electronic, steric, and hydrophobic properties.
The robustness of a QSAR model is evaluated using statistical metrics like the coefficient of determination (R²) and the root mean squared error (RMSE). researchgate.net Advanced machine learning methods, including k-nearest neighbors (KNN), decision tree (DT), and gradient boosting (GB), are often employed to develop predictive models. researchgate.net For instance, a highly predictive QSAR model for a series of inhibitors might achieve an R² value of 0.95 and a low RMSE of 0.283, indicating a strong correlation between the predicted and observed activities. researchgate.net
In the context of benzoic acid derivatives, QSAR studies have been successfully applied to predict their binding affinity to proteins like serum albumin. nih.govmdpi.com For a set of 24 substituted benzoic acids, a three-descriptor QSAR model was able to describe their binding constants to bovine serum albumin (BSA) with a high degree of accuracy (r² = 0.85). mdpi.com Similarly, molecular docking studies on 2-(oxalylamino) benzoic acid inhibitors found a linear correlation between predicted binding affinities and experimental values, with an r² of 0.859. nih.gov These models can then be used to virtually screen new compounds and guide the design of derivatives with enhanced biological activity. nih.govnih.gov
Influence of Substituent Electronic and Steric Properties on Activity
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring, which alter the molecule's electronic and steric properties. iomcworld.commdpi.com
Electronic Effects: The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are critical. For some benzoic acid derivatives designed as anti-sickling agents, studies have concluded that strong electron-donating groups on the benzene (B151609) ring, combined with moderate lipophilicity, are key features for potent activity. iomcworld.com The electronic influence of substituents is often quantified by the Hammett constant (σ). A good correlation has been observed between the Hammett constants of meta- and para-substituents on benzoic acids and their binding constants to serum albumin, underscoring that the electron-density distribution in the aromatic ring is a crucial factor for this interaction. nih.govmdpi.com
Steric and Positional Effects: The size and position of substituents also play a significant role. In a study of benzoic acid derivatives as α-amylase inhibitors, the position of hydroxyl groups was a key determinant of activity. mdpi.com A hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on inhibitory activity, whereas a hydroxyl group at the 5-position had a negative effect. mdpi.com Furthermore, replacing a hydroxyl group at the 2-position with a methoxy (B1213986) group also resulted in a negative effect, indicating that both the electronic nature and the steric bulk of the substituent are important. mdpi.com The flexibility of substituents is another critical factor. For example, modifying the benzoic acid portion of certain retinoids to cinnamic or phenylpropionic acid derivatives altered the flexibility of the carboxylic acid-containing chain, which in turn changed the biological activity from agonistic to synergistic. nih.gov
Conformational Dynamics and their Impact on Receptor Binding
The three-dimensional shape and flexibility of a molecule, known as its conformational dynamics, are essential for its interaction with a biological target. nih.gov Molecules are not static entities; they exist as an ensemble of different conformations, and their ability to adopt a specific low-energy shape, often termed the "bioactive conformation," is crucial for receptor binding. nih.gov
Studies on substituted benzoic acids have provided direct evidence of this principle. For example, 2-fluoro-4-hydroxy benzoic acid can exist in at least eight different conformations based on the rotation of its carboxylic acid and hydroxyl groups. mdpi.com In experiments, three of these conformers were observed, including cis and trans forms of the carboxylic acid group, which differ in their intramolecular hydrogen bonding patterns. mdpi.com The ability to switch between these conformations, sometimes induced by energy input like near-IR irradiation, demonstrates the dynamic nature of the benzoic acid scaffold. mdpi.com
This flexibility can be a determining factor in biological activity. In a series of diphenylamine-based retinoids, the difference in activity between cinnamic acid and phenylpropionic acid derivatives was attributed to the varied flexibility of the substituent containing the carboxylic acid. nih.gov This suggests that the but-2-en-1-yl chain in 4-[(But-2-en-1-yl)oxy]benzoic acid likely confers specific conformational properties that influence how the molecule fits into a receptor's binding pocket. Understanding these dynamics through techniques like NMR spectroscopy, X-ray crystallography, and molecular modeling is key to explaining and predicting receptor binding. nih.gov
Identification of Key Pharmacophoric Features for Biological Action
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Identifying these key features is a cornerstone of drug design and SAR analysis. For a molecule like this compound, a pharmacophore model would highlight the essential functionalities required for its biological action.
Based on its structure and analysis of related compounds, the key pharmacophoric features for this compound can be inferred:
Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a critical feature, capable of acting as both a hydrogen bond donor (from the hydroxyl) and an acceptor (from the carbonyl oxygen). iomcworld.com
Hydrogen Bond Acceptor: The ether oxygen in the butenyloxy chain serves as an additional hydrogen bond acceptor. iomcworld.com
Aromatic Ring: The phenyl ring provides a hydrophobic core, which can engage in π-π stacking or hydrophobic interactions with the target protein. iomcworld.com
Hydrophobic Group: The but-2-en-1-yl chain represents another hydrophobic feature that can occupy a nonpolar pocket in the binding site.
Pharmacophore models are developed using software that identifies common features among active molecules. nih.gov A robust model is typically validated by its ability to distinguish between active and inactive compounds, often measured by cost analysis where a cost difference greater than 60 bits between the model and a null hypothesis indicates a high degree of statistical significance. nih.gov Such a validated model can then be used as a 3D query to search large chemical databases for novel compounds with different core structures but the same essential pharmacophoric features, a strategy known as scaffold hopping. nih.gov
Analysis of Ligand Binding Affinity Determinants with Biological Macromolecules (e.g., Serum Albumin)
The interaction of drug molecules with transport proteins like human serum albumin (HSA) is a critical determinant of their pharmacokinetic profile. The strength of this binding affects the concentration of the free, active drug in the bloodstream. Benzoic acid and its derivatives are known to bind to serum albumin, making this a key area of study. nih.govnih.govmdpi.com
The binding affinity is quantified by the binding constant (Kₐ or Kₑq), with higher values indicating stronger binding. Spectrofluorimetric titration is a common method used to determine these constants. nih.govmdpi.com For a series of 24 substituted benzoic acids, binding constants to bovine serum albumin (BSA) were determined, revealing that the affinity is highly sensitive to the nature and position of substituents. nih.govmdpi.com For example, 4-nitrobenzoic acid showed a significantly higher binding constant than benzoic acid itself, highlighting the role of electronic effects. mdpi.com
Competitive binding experiments using site-specific markers like warfarin (B611796) (for Sudlow site I) and ibuprofen (B1674241) (for Sudlow site II) can identify the specific binding location on the albumin molecule. researchgate.net For instance, one study found that a butanoic acid derivative selectively binds to Sudlow site I with a moderate binding constant of Kₑq = (2.8 ± 0.5) x 10⁴ M⁻¹, while its methyl ester binds to Sudlow site II. researchgate.net Molecular docking and dynamics simulations can further elucidate these interactions, confirming the binding site and stability of the ligand-protein complex. researchgate.net These studies reveal that the primary forces driving the binding of benzoic acid derivatives to albumin are often hydrogen bonding and hydrophobic interactions. mdpi.com
Interactive Data Table: Binding Constants of Benzoic Acid Derivatives with Bovine Serum Albumin (BSA)
The following table presents experimental binding constant data for various benzoic acid derivatives with BSA at 298 K, illustrating the impact of different substituents on binding affinity. mdpi.com
| Compound Name | Substituent | Binding Constant (K, M⁻¹) |
| Benzoic acid | H | 1.1 x 10⁴ |
| 2-Methylbenzoic acid | 2-CH₃ | 1.0 x 10⁴ |
| 3-Methylbenzoic acid | 3-CH₃ | 1.6 x 10⁴ |
| 4-Methylbenzoic acid | 4-CH₃ | 2.1 x 10⁴ |
| 2-Hydroxybenzoic acid | 2-OH | 1.9 x 10⁴ |
| 3-Hydroxybenzoic acid | 3-OH | 1.4 x 10⁴ |
| 4-Hydroxybenzoic acid | 4-OH | 2.5 x 10⁴ |
| 2-Chlorobenzoic acid | 2-Cl | 1.2 x 10⁴ |
| 4-Chlorobenzoic acid | 4-Cl | 4.9 x 10⁴ |
| 4-Nitrobenzoic acid | 4-NO₂ | 8.1 x 10⁴ |
Applications in Materials Science and Supramolecular Chemistry
Integration into Metal-Organic Frameworks (MOFs)
MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the resulting framework's topology, porosity, and chemical functionality. researchgate.netresearchgate.net
The synthesis of MOFs typically involves the solvothermal reaction between a metal salt and an organic linker. nih.gov In the case of 4-[(But-2-en-1-yl)oxy]benzoic acid, the carboxylate group would coordinate with metal centers (like Zn²⁺, Cu²⁺, Zr⁴⁺, etc.) to form the extended framework. nih.govbrieflands.com The butenyl ether group would likely project into the pores of the MOF, introducing chemical functionality without participating in the primary framework construction. This method of "post-synthetic modification" in-situ allows for the creation of MOFs with specific active sites. The synthesis could be modulated by adjusting parameters such as temperature, solvent, and the presence of other coordinating agents to control the crystal growth and final structure. nih.gov
The design of MOFs using benzoic acid derivatives is a well-established strategy. nih.govbrieflands.com For instance, terephthalic acid and its functionalized analogues are widely used to create robust and porous frameworks like the MOF-5 and UiO series. researchgate.netmdpi.com The introduction of functional groups, such as the butenyl ether in this case, can tune the electronic properties and steric environment within the MOF pores. unt.edu
The porosity of MOFs makes them excellent candidates for gas storage and separation. pageplace.deelsevierpure.com The incorporation of this compound as a linker could influence these properties in several ways. The unsaturated butenyl group within the pores could offer specific interaction sites for certain gas molecules, potentially enhancing selectivity. For example, the π-system of the double bond might interact favorably with gases like acetylene (B1199291) or carbon dioxide.
Table 1: Potential Gas Adsorption Applications of a MOF with this compound Ligand
| Gas Mixture | Potential Separation Principle | Relevant MOF Features |
| CO₂/CH₄ | Enhanced CO₂ affinity through quadrupole interactions with the butenyl π-system and potential open metal sites. | Functionalized pores, Open metal sites |
| Olefin/Paraffin | Selective binding of olefins (e.g., ethylene, propylene) to the butenyl group via π-π interactions. | Unsaturated organic linkers |
| Acetylene/Methane | Stronger adsorption of acetylene due to interactions with the double bond. | Functionalized pores |
MOFs can serve as platforms for heterogeneous catalysis, with active sites located at the metal nodes, the organic linkers, or encapsulated guest molecules. sci-hub.stnih.gov A MOF constructed from this compound could exhibit catalytic activity in several ways. The unsaturated butenyl group could itself be a site for catalytic transformations, such as olefin metathesis or polymerization, if appropriate metal nodes are chosen. sci-hub.st
Furthermore, the butenyl group could be post-synthetically modified to introduce other catalytic functionalities. For example, the double bond could be functionalized through reactions like epoxidation or hydrogenation to create new active sites within the MOF. The Lewis acidic metal centers of the MOF, a common feature in many frameworks, could also act as catalytic sites for various organic reactions. mdpi.com The well-defined, isolated active sites within the MOF structure can lead to high selectivity and facilitate catalyst recycling. nih.gov
More importantly, the butenyl group within the pores could act as a recognition site for specific analytes. The binding of a target molecule to this group could alter the electronic environment of the linker, leading to a change in the MOF's luminescence (quenching or enhancement). This would form the basis of a chemosensor. For instance, the double bond could interact with electron-deficient nitroaromatic compounds, which are common explosives, leading to luminescence quenching.
The high surface area and tunable pore chemistry of MOFs make them effective adsorbents for removing pollutants from water. jchemrev.comnih.gov A MOF containing this compound could be designed for the selective removal of organic dyes or heavy metal ions. The ether oxygen and the double bond of the butenyl group could act as soft Lewis basic sites, potentially coordinating with heavy metal cations.
For the removal of organic dyes, the aromatic part of the linker and the butenyl group could engage in π-π stacking and hydrophobic interactions with dye molecules. nih.govresearchgate.net The porosity of the MOF would allow for high loading capacities. The selectivity could be tuned by controlling the pore size and the specific functional groups within the framework. nih.govrsc.org
Table 2: Potential Adsorptive Removal Applications of a MOF with this compound Ligand
| Pollutant Type | Potential Adsorption Mechanism | Relevant MOF Features |
| Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) | Coordination with ether oxygen; π-complexation with the double bond. | Functionalized pores with Lewis basic sites |
| Organic Dyes (e.g., Methylene Blue) | π-π stacking, hydrophobic interactions, and hydrogen bonding. | Aromatic linkers, functionalized pores |
| Volatile Organic Compounds (VOCs) | Van der Waals forces and specific interactions with the butenyl group. | High surface area, functionalized pores |
MOFs are promising candidates for drug delivery systems due to their high porosity, biocompatibility (with appropriate metal and linker choice), and the potential for controlled drug release. nih.govmdpi.com A MOF synthesized with this compound could be engineered for such applications. The drug molecules could be loaded into the pores of the MOF via diffusion. researchgate.net
The size of the pores, dictated by the length of the linker and the geometry of the metal cluster, would determine the size of the drug molecules that can be encapsulated. nih.gov The butenyl ether functionality lining the pores could influence the drug-framework interactions, affecting both the loading capacity and the release kinetics. For instance, hydrophobic drugs might interact favorably with the butenyl group. The release of the drug could be triggered by changes in pH or other stimuli, leading to the degradation of the MOF structure. brieflands.com Zinc-based MOFs, for example, are often explored for drug delivery due to the biocompatibility of zinc ions. nih.govbrieflands.com
Supramolecular Assembly and Cocrystallization
A thorough search of scientific databases and research publications did not yield any studies focused on the supramolecular assembly or cocrystallization of this compound.
Engineering Hydrogen Bonding Networks and Crystal Structures
There is no available research that specifically details the engineering of hydrogen bonding networks or the crystal structure of this compound. Scientific literature does not appear to contain reports on its crystal packing, hydrogen bond motifs, or any attempts to engineer its solid-state architecture.
Formation of Chiral Cocrystals from Achiral Precursors
No studies were found that describe the use of this compound in the formation of chiral cocrystals from achiral precursors. The potential for this achiral molecule to participate in spontaneous chiral resolution upon cocrystallization has not been explored in published research.
Integration into Polymeric Materials
No research could be located that discusses the integration of this compound into polymeric materials. There are no published studies on its use as a monomer for polymerization, a pendant group to modify polymer properties, or an additive in polymer composites.
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Methodologies for Enhanced Efficiency
The classical synthesis of 4-[(But-2-en-1-yl)oxy]benzoic acid, likely a variation of the Williamson ether synthesis, provides a reliable route but may be subject to limitations in terms of yield, reaction conditions, and environmental impact. Future research will undoubtedly focus on developing more efficient, sustainable, and scalable synthetic strategies.
One promising avenue is the application of phase-transfer catalysis (PTC) . This technique is highly effective for reactions involving an aqueous phase and an organic phase, such as the reaction between a water-soluble phenoxide salt and an organic-soluble alkyl halide. crdeepjournal.orgacs.orgwikipedia.org By employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, the transport of the phenoxide anion into the organic phase is facilitated, leading to faster reaction rates, milder reaction conditions, and often, higher yields. crdeepjournal.orgresearchgate.net The use of PTC could reduce the need for harsh solvents and high temperatures, aligning with the principles of green chemistry. wikipedia.orgresearchgate.net
Further advancements could involve exploring microwave-assisted synthesis, which has been shown to dramatically reduce reaction times for the synthesis of similar p-alkoxybenzoic acids. ed.gov Continuous flow reactors also present an opportunity for enhanced control over reaction parameters, leading to improved consistency and scalability.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
| Classical Williamson Ether Synthesis | Well-established, readily available reagents | Optimization of solvent, temperature, and base |
| Phase-Transfer Catalysis (PTC) | Higher yields, milder conditions, reduced organic solvent use | Screening of catalysts, optimization of phase conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, enhanced energy efficiency | Solvent and power level optimization, scalability studies |
| Continuous Flow Synthesis | Precise control, improved safety and scalability | Reactor design, optimization of flow rates and residence times |
Integration of AI and Machine Learning in Computational Design and Prediction
The convergence of artificial intelligence (AI) and chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and materials. aalto.firsc.org For this compound, AI and machine learning (ML) can be leveraged in several key areas.
Firstly, predictive modeling can be employed to forecast the physicochemical and biological properties of novel derivatives without the need for initial synthesis and testing. encyclopedia.pubnih.gov By training ML models on large datasets of existing molecules, it's possible to establish structure-property relationships that can predict parameters such as solubility, melting point, and even potential biological activity for new, computationally designed analogues of this compound. encyclopedia.pubresearchgate.net
Secondly, generative models , a type of deep learning, can design new molecular structures with desired properties. rsc.org By defining a target property profile, for instance, a specific liquid crystal phase behavior or a high affinity for a particular biological target, these models can generate novel chemical structures based on the this compound scaffold for further investigation.
Finally, AI can assist in retrosynthetic analysis , proposing novel and efficient synthetic routes to target derivatives, potentially uncovering pathways that are not immediately obvious to a human chemist.
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Objective | Potential Impact |
| Quantitative Structure-Property Relationship (QSPR) Modeling | Predict physical and chemical properties of derivatives. | Reduced need for initial experimental screening. |
| Generative Adversarial Networks (GANs) for Molecular Design | Generate novel molecular structures with desired properties. | Accelerated discovery of new functional molecules. |
| Reaction Outcome Prediction | Forecast the yield and byproducts of synthetic reactions. | Optimization of synthetic routes and resource allocation. |
| Automated Retrosynthesis | Propose efficient and novel synthetic pathways. | Streamlined synthesis planning and execution. |
Exploration of Novel Biological Targets and Therapeutic Modalities
Benzoic acid derivatives and phenolic compounds are known to possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govgsconlinepress.comicm.edu.pl The unique structure of this compound, combining a phenolic ether with a carboxylic acid, makes it an intriguing candidate for biological screening.
Future research should focus on a broad-based screening of this compound and its rationally designed derivatives against a variety of biological targets. Phenolic compounds are known to act on transcription factors like NF-κB and Nrf-2, which are involved in inflammatory and antioxidant response pathways. mdpi.com Additionally, benzoic acid derivatives have been investigated as inhibitors of enzymes such as α-amylase and influenza neuraminidase. mdpi.comnih.govresearchgate.net
The but-2-enyl group also introduces a site for potential metabolic activation or specific interaction within a biological target, which could be exploited in drug design. Structure-activity relationship (SAR) studies, guided by computational docking and in vitro assays, will be crucial to identify the key structural features responsible for any observed biological activity and to optimize the compound for potency and selectivity. icm.edu.pliomcworld.comnih.gov For example, modifications to the butenyl chain or the substitution pattern on the benzene (B151609) ring could be systematically explored to enhance interactions with a target protein. icm.edu.pl
Tailoring Molecular Architecture for Precision Materials Engineering
The rod-like structure of this compound, arising from the para-substituted benzene ring, is a hallmark of molecules that form liquid crystals (LCs). ed.govresearchgate.net Alkoxybenzoic acids are a well-studied class of compounds that exhibit liquid crystalline phases, often through the formation of hydrogen-bonded dimers. researchgate.netnih.govnih.gov The presence of the but-2-enyl group in this compound offers a unique feature: a reactive site for polymerization.
This opens up the exciting possibility of creating liquid crystal polymers (LCPs) or liquid crystal elastomers (LCEs) . By first aligning the monomer in its liquid crystalline phase and then initiating polymerization via the double bond of the butenyl group, the ordered structure of the LC phase can be permanently captured in a polymer network. This could lead to materials with highly anisotropic mechanical, optical, and thermal properties.
Furthermore, the self-assembly properties of this molecule could be exploited in the creation of functionalized surfaces and block copolymers. core.ac.uk The carboxylic acid group provides a handle for further chemical modification or for directing self-assembly through hydrogen bonding. rsc.org Tailoring the molecular architecture, for instance by varying the length and structure of the alkoxy chain, could allow for precise control over the resulting material properties, from the phase transition temperatures of a liquid crystal to the morphology of a block copolymer. nih.govcore.ac.uk
Mechanistic Insights at the Atomic and Molecular Level
A deeper understanding of the fundamental properties of this compound at the atomic and molecular level is essential to guide its application in both therapeutics and materials science. Advanced computational and analytical techniques can provide these crucial insights.
Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be used to determine the molecule's optimized geometry, electron distribution, and molecular orbital energies (HOMO-LUMO). scispace.comarxiv.orgrsc.org These calculations can help to understand the electronic effects of the butenyloxy substituent on the benzoic acid ring and predict its reactivity. ccspublishing.org.cnaip.org
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule, both in isolation and in condensed phases. For example, MD simulations could be used to model the formation of hydrogen-bonded dimers and their subsequent packing into liquid crystalline phases, helping to elucidate the structure-property relationships that govern its mesomorphic behavior.
Advanced spectroscopic techniques will also play a critical role. Detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can confirm the molecular structure and provide information about the local environment of different functional groups. fiveable.mepressbooks.pub For instance, IR spectroscopy can be used to study the hydrogen bonding interactions, which are crucial for the self-assembly of these molecules. researchgate.net
By combining these computational and experimental approaches, a comprehensive picture of the molecule's behavior can be constructed, providing a solid foundation for the rational design of new materials and therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(But-2-en-1-yl)oxy]benzoic acid, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves esterification between 4-hydroxybenzoic acid and but-2-en-1-ol under acidic or coupling reagent conditions. Key steps include:
- Protection of the carboxylic acid group (e.g., using methyl ester) to prevent self-condensation.
- Nucleophilic substitution with but-2-en-1-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or acid-catalyzed esterification.
- Deprotection of the carboxylic acid group via hydrolysis.
Reaction parameters such as solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalyst loading (e.g., p-toluenesulfonic acid) significantly impact yield. Purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Signals for the vinyl protons (δ 5.6–6.2 ppm, doublets) and aromatic protons (δ 6.8–8.0 ppm).
- ¹³C NMR : Carboxylic acid carbon (~δ 170 ppm), aromatic carbons, and alkene carbons (~δ 120–130 ppm).
- IR Spectroscopy : Stretching bands for -COOH (~2500–3000 cm⁻¹ broad, ~1700 cm⁻¹ C=O), and ether C-O (~1250 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₁H₁₂O₃).
- X-ray Crystallography : Resolves spatial arrangement of the but-2-en-1-yloxy group relative to the benzoic acid core .
Q. What are the common chemical reactions that this compound undergoes, and what reagents are typically employed?
- Methodological Answer :
- Oxidation : The alkene moiety can be oxidized with KMnO₄ or OsO₄ to form diols or epoxides, useful for derivatization.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, altering steric effects.
- Ester Hydrolysis : Acidic or basic conditions cleave the ester linkage, regenerating 4-hydroxybenzoic acid.
- Electrophilic Aromatic Substitution : The para-substituted aromatic ring undergoes nitration or halogenation under controlled conditions .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of substitution reactions at the benzoic acid core while minimizing side products?
- Methodological Answer :
- Directing Group Strategy : Use the electron-withdrawing carboxylic acid group to direct electrophiles to the meta position.
- Protection/Deprotection : Temporarily protect the -COOH group (e.g., as a methyl ester) to enable ortho/para substitution.
- Catalytic Control : Employ Lewis acids (e.g., FeCl₃) or transition-metal catalysts (e.g., Pd) to steer regioselectivity.
- Computational Modeling : DFT calculations predict reactive sites and transition states to guide experimental design .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in the crystallographic analysis of derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate X-ray diffraction data with NMR/IR to confirm bond lengths and angles.
- Refinement Parameters : Adjust thermal displacement parameters and occupancy rates in crystallographic software (e.g., SHELXL).
- Synchrotron Radiation : High-resolution synchrotron X-ray sources improve data accuracy for low-symmetry crystals.
- Error Analysis : Statistically compare R-factors and residual density maps to identify systematic errors .
Q. How should discrepancies in biological activity data between in vitro and in vivo studies be methodologically addressed?
- Methodological Answer :
- Metabolic Stability Assays : Evaluate compound degradation in liver microsomes to identify rapid metabolism in vivo.
- Protein Binding Studies : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability.
- Pharmacokinetic Modeling : Use compartmental models to correlate in vitro IC₅₀ values with in vivo efficacy.
- Isotope Labeling : Track compound distribution and metabolites using ¹⁴C or ³H labeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
